molecular formula C90H126 B571587 4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl CAS No. 850804-49-8

4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl

Katalognummer B571587
CAS-Nummer: 850804-49-8
Molekulargewicht: 1207.998
InChI-Schlüssel: JWDUFQTZQJAPJL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This would typically involve identifying the compound’s IUPAC name, its molecular formula, and its structure .


Synthesis Analysis

This would involve detailing the methods and reactions used to synthesize the compound .


Molecular Structure Analysis

This would involve using techniques like X-ray crystallography, NMR, IR spectroscopy, etc., to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity, stability, and the types of chemical reactions it can undergo .


Physical And Chemical Properties Analysis

This would involve studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.) .

Wirkmechanismus

This would involve studying how the compound interacts with other compounds or systems .

Safety and Hazards

This would involve studying the compound’s toxicity, environmental impact, handling precautions, etc .

Zukünftige Richtungen

This would involve predicting or suggesting potential applications or areas of study for the compound based on its properties and behavior .

Eigenschaften

{ "1. Design of Synthesis Pathway": [ "The synthesis of compound '4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl' can be achieved through a multi-step process involving several reactions.", "The first step involves the synthesis of 4-(2-ethylhexyl)phenylboronic acid, which can be prepared by reacting 4-bromo-2-ethylhexylbenzene with potassium trimethylborate in the presence of palladium catalyst.", "The second step involves the Suzuki coupling reaction between 4-(2-ethylhexyl)phenylboronic acid and 4-bromo-2-(2-ethylhexyl)phenylboronic acid in the presence of palladium catalyst to form the intermediate compound.", "The third step involves the Friedel-Crafts acylation reaction between the intermediate compound and 4-tert-butylbenzoyl chloride in the presence of aluminum chloride to form the final compound." ], "2. Starting Materials": [ "4-bromo-2-ethylhexylbenzene", "potassium trimethylborate", "palladium catalyst", "4-bromo-2-(2-ethylhexyl)phenylboronic acid", "4-tert-butylbenzoyl chloride", "aluminum chloride" ], "3. Reaction": [ "Step 1: 4-bromo-2-ethylhexylbenzene + potassium trimethylborate + palladium catalyst → 4-(2-ethylhexyl)phenylboronic acid", "Step 2: 4-(2-ethylhexyl)phenylboronic acid + 4-bromo-2-(2-ethylhexyl)phenylboronic acid + palladium catalyst → intermediate compound", "Step 3: Intermediate compound + 4-tert-butylbenzoyl chloride + aluminum chloride → final compound" ] }

CAS-Nummer

850804-49-8

Produktname

4,4''-Bis(2-ethylhexyl)-3',4',5',6'-tetrakis[4-(2-ethylhexyl)phenyl]-1,1':2',1''-terphenyl

Molekularformel

C90H126

Molekulargewicht

1207.998

IUPAC-Name

1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene

InChI

InChI=1S/C90H126/c1-13-25-31-67(19-7)61-73-37-49-79(50-38-73)85-86(80-51-39-74(40-52-80)62-68(20-8)32-26-14-2)88(82-55-43-76(44-56-82)64-70(22-10)34-28-16-4)90(84-59-47-78(48-60-84)66-72(24-12)36-30-18-6)89(83-57-45-77(46-58-83)65-71(23-11)35-29-17-5)87(85)81-53-41-75(42-54-81)63-69(21-9)33-27-15-3/h37-60,67-72H,13-36,61-66H2,1-12H3

InChI-Schlüssel

JWDUFQTZQJAPJL-UHFFFAOYSA-N

SMILES

CCCCC(CC)CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=C(C=C3)CC(CC)CCCC)C4=CC=C(C=C4)CC(CC)CCCC)C5=CC=C(C=C5)CC(CC)CCCC)C6=CC=C(C=C6)CC(CC)CCCC)C7=CC=C(C=C7)CC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.